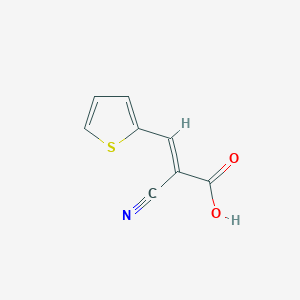

2-Cyano-3-(2-thienyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

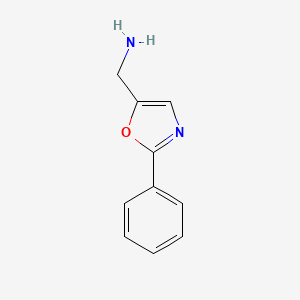

2-Cyano-3-(2-thienyl)acrylic acid, also known as 2-Cyano-3-thiopheneacrylic acid, is an organic compound that is used in a variety of scientific applications. It is a highly reactive compound and its reactivity is due to the presence of two nitrile groups that are connected to a thiophene ring. 2-Cyano-3-(2-thienyl)acrylic acid is a versatile compound that is used in many different scientific research applications, including in vivo and in vitro studies. In addition, it can be used in the synthesis of various compounds, such as drugs and polymers.

Applications De Recherche Scientifique

MALDI Matrix for Broad Spectrum Analysis

CTA is developed as a new Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix for the analysis of various classes of compounds . This includes lipids (e.g., fatty acids), peptides, proteins, saccharides, natural products (i.e., iridoids), Polyethylene glycols (PEGs), and organometallics .

High Signal-to-Noise Ratios and Spectral Resolutions

The mass spectra of all the studied analytes with CTA showed high signal-to-noise (S/N) ratios and spectral resolutions when compared to other conventional matrices such as SA, DHB, DT, and HCCA .

Analysis of High Molecular Mass PEGs

The difficulty in the analysis of high molecular mass PEGs was overcome by using CTA as a matrix even at low concentrations .

Analysis of Proteins and Peptides

Both high molecular mass proteins and peptides were successfully analyzed using CTA .

Proton/Cation or Electron-Transfer Matrix

Based on the physicochemical properties of the analytes, the CTA works as a proton/cation or electron-transfer matrix .

Common Matrix for Majority Classes of Analytes

CTA can be used as a common matrix for the analysis of majority classes of analytes instead of using a specific matrix for the particular class of analytes .

Analysis of Unknown Samples

CTA provides an advantage in the analysis of unknown samples as it rules out ambiguity in the selection of a particular matrix and it may also offer a complete profile of the tissue surface in the MALDI-imaging experiments .

Synthesis of Novel Benzothiazepinones

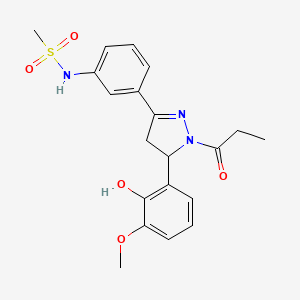

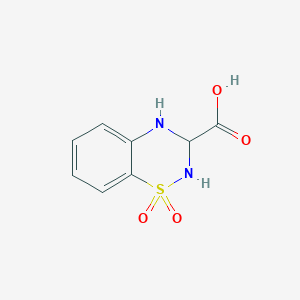

3-(2-Thienyl)acrylic Acid, a derivative of CTA, has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors .

Mécanisme D'action

Target of Action

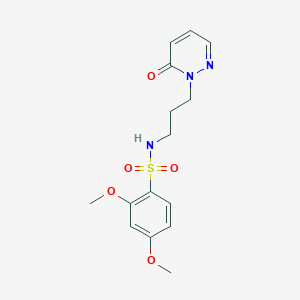

It has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors , suggesting that it may interact with these targets.

Mode of Action

Given its use in the synthesis of glycogen synthase kinase-3β inhibitors , it can be inferred that it may inhibit this enzyme, thereby affecting the phosphorylation of glycogen synthase.

Propriétés

IUPAC Name |

(E)-2-cyano-3-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGBYAQGBVHMDD-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(\C#N)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(2-thienyl)acrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol](/img/structure/B2499792.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)